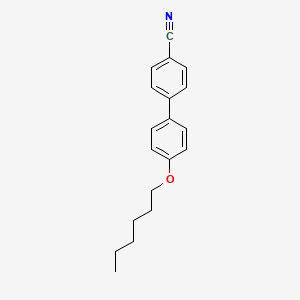

4'-(Hexyloxy)-4-biphenylcarbonitrile

説明

Contextual Significance of Liquid Crystals in Modern Scientific Disciplines

Liquid crystals are integral to a vast array of advanced technologies, most notably in liquid crystal displays (LCDs) that are ubiquitous in televisions, smartphones, and computer monitors. cskscientificpress.com Beyond displays, their unique electro-optical properties are harnessed in a variety of applications, including smart windows, optical sensors, and spatial light modulators. mdpi.comresearchgate.net The responsiveness of liquid crystals to external stimuli such as electric fields, magnetic fields, temperature, and shear makes them highly versatile materials for fundamental research and technological development. mdpi.comsigmaaldrich.com In recent years, their application has expanded into nano-, bio-, and microtechnology, including roles in biosensors, soft robotics, and as templates for the synthesis of structured nanomaterials. researchgate.netnih.govrsc.org

Role of Biphenylcarbonitrile Derivatives as Model Mesogens in Fundamental and Applied Research

Within the diverse family of liquid crystalline compounds, biphenylcarbonitrile derivatives are of particular importance. These molecules are characterized by a rigid biphenyl (B1667301) core, a flexible alkyl or alkyloxy chain at one end, and a strongly polar cyano (–C≡N) group at the other. This molecular architecture gives rise to a significant dipole moment along the long molecular axis, which is a key factor in their positive dielectric anisotropy. ias.ac.in This property allows their molecular orientation to be readily controlled by an external electric field, a fundamental principle behind their use in display technologies. scispace.com The systematic variation of the alkyl chain length in homologous series, such as the n-alkyl-4-cyanobiphenyls (nCB) and n-alkyloxy-4-cyanobiphenyls (nOCB), allows for the fine-tuning of their physical properties, including melting points and clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid). cskscientificpress.comossila.com This tunability makes them ideal model systems for investigating structure-property relationships in liquid crystals.

Overview of 4'-(Hexyloxy)-4-biphenylcarbonitrile (6OCB/HOBC) as a Prototypical Nematic Liquid Crystal for Academic Investigation

This compound, commonly referred to as 6OCB or HOBC, is a prominent member of the n-alkyloxy-4-cyanobiphenyl homologous series. cskscientificpress.com Its molecular structure consists of a biphenyl core with a hexyloxy (–O(CH₂)₅CH₃) tail and a cyano group. sigmaaldrich.com This compound is a solid at room temperature and upon heating, exhibits a well-defined nematic liquid crystal phase over a convenient temperature range, making it an excellent candidate for academic and industrial research. cskscientificpress.com The nematic phase is characterized by long-range orientational order of the molecules, with their long axes aligning, on average, in a common direction known as the director. However, there is no long-range positional order in this phase. cskscientificpress.com The predictable and well-characterized phase behavior of 6OCB, coupled with its chemical stability, has established it as a prototypical nematic liquid crystal for a wide range of studies. cskscientificpress.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(4-hexoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-2-3-4-5-14-21-19-12-10-18(11-13-19)17-8-6-16(15-20)7-9-17/h6-13H,2-5,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYXUPYNSOFWFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068307 | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41424-11-7 | |

| Record name | 4′-(Hexyloxy)[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41424-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-(hexyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041424117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(hexyloxy)[1,1'-biphenyl]-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization for 4 Hexyloxy 4 Biphenylcarbonitrile Analogues

Established Synthetic Pathways for Biphenylcarbonitrile Core Structures

The construction of the 4-cyanobiphenyl (B145940) core is a foundational step in the synthesis of 4'-(Hexyloxy)-4-biphenylcarbonitrile and its analogues. The most prevalent and versatile method for creating the C-C bond between the two phenyl rings is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a base.

For the synthesis of a 4-cyanobiphenyl structure, this can be approached in two primary ways:

Coupling of a 4-halobenzonitrile with phenylboronic acid.

Coupling of a 4-halobiphenyl with a cyanide source, although direct cyanation of a pre-formed biphenyl (B1667301) is also common.

A general representation of the Suzuki-Miyaura coupling for a biphenyl core is shown below:

Scheme 1: General Suzuki-Miyaura cross-coupling reaction for the formation of a biphenyl structure.

The reaction conditions, including the choice of palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), ligand, base (e.g., sodium carbonate, potassium phosphate), and solvent (e.g., toluene, 1,4-dioxane), are critical for achieving high yields and purity. google.com

Specific Chemical Synthesis Routes to this compound

The synthesis of this compound typically involves a two-stage process: formation of a hydroxy-functionalized biphenylcarbonitrile intermediate, followed by etherification to introduce the hexyloxy tail.

Stage 1: Synthesis of 4'-Hydroxy-4-biphenylcarbonitrile

The key intermediate, 4'-hydroxy-4-biphenylcarbonitrile, can be synthesized via a Suzuki-Miyaura coupling reaction between 4-bromophenol (B116583) (protected as a suitable ether, such as a methoxy (B1213986) or silyl (B83357) ether) and 4-cyanophenylboronic acid, or vice versa. Following the coupling reaction, a deprotection step is necessary to reveal the hydroxyl group. For instance, a methoxy group can be cleaved using reagents like pyridinium (B92312) chloride at high temperatures to yield the desired 4'-hydroxy-4-biphenylcarbonitrile. researchgate.net

Stage 2: Williamson Ether Synthesis

With the hydroxylated biphenylcarbonitrile in hand, the hexyloxy side chain is introduced via the Williamson ether synthesis. This classic SN2 reaction involves the deprotonation of the phenol (B47542) with a base (e.g., potassium carbonate, sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, 1-bromohexane (B126081) or 1-iodohexane.

Scheme 2: A plausible synthetic route to this compound.

The reaction is typically carried out in a polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile (B52724) to facilitate the SN2 mechanism.

Preparation of Functionalized this compound Derivatives for Tailored Properties

Functionalization of the this compound structure, often at the terminus of the alkyl chain, is a key strategy for creating liquid crystals with tailored properties, such as polymerizable liquid crystals (reactive mesogens) or those with specific surface interactions. This is typically achieved by starting with a bifunctional alkylating agent in the Williamson ether synthesis step.

Acryloyloxy-functionalized biphenylcarbonitriles are valuable as reactive mesogens, which can be polymerized to form anisotropic polymer networks for applications in optical films and displays. The synthesis of these derivatives generally involves a multi-step process starting from 4'-hydroxy-4-biphenylcarbonitrile.

Alkylation with a Hydroxy-terminated Alkyl Halide: The 4'-hydroxy-4-biphenylcarbonitrile is first reacted with a haloalkanol (e.g., 6-bromohexan-1-ol) via Williamson ether synthesis to introduce a hydroxy-terminated alkoxy chain.

Esterification: The terminal hydroxyl group of the resulting intermediate is then esterified with acryloyl chloride or acrylic acid (under esterification conditions such as DCC/DMAP coupling) to yield the final acryloyloxy-functionalized product.

This approach allows for precise control over the length of the flexible spacer connecting the polymerizable group to the mesogenic core.

Introducing a terminal amino group can impart pH-responsive behavior or allow for further derivatization. The synthesis of aminoalkyloxy-functionalized biphenylcarbonitriles can be achieved through several routes:

Nucleophilic Substitution: Starting with a terminal bromoalkoxy derivative, which is synthesized by reacting 4'-hydroxy-4-biphenylcarbonitrile with a dibromoalkane (e.g., 1,6-dibromohexane), the terminal bromine can be displaced by an amine. To avoid over-alkylation, a large excess of the amine or a protected amine equivalent like potassium phthalimide (B116566) (in a Gabriel synthesis) is often used. The phthalimide group can then be removed by hydrazinolysis to yield the primary amine.

Reductive Amination: An alternative route involves the synthesis of an aldehyde-terminated alkoxybiphenylcarbonitrile, which can then be converted to the amine via reductive amination.

These methods provide access to a range of amino-functionalized liquid crystals for advanced material applications.

Methodological Considerations for Yield Optimization and Purity Assessment in Research-Scale Synthesis

Achieving high yields and purity is paramount in the synthesis of liquid crystalline materials, as even minor impurities can significantly affect their phase behavior and physical properties.

Yield Optimization:

In the context of the Suzuki-Miyaura coupling, several factors must be carefully controlled to maximize the yield:

Catalyst and Ligand: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and phosphine (B1218219) ligand is critical and often substrate-dependent. google.com

Base and Solvent: The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and the choice of solvent system (e.g., Toluene/water, Dioxane/water) can dramatically influence reaction rates and yields.

Reaction Conditions: Temperature and reaction time must be optimized. Additionally, since the palladium catalyst is sensitive to oxidation, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents to prevent catalyst deactivation. researchgate.net

For the Williamson ether synthesis, ensuring the complete deprotonation of the phenol and using a solvent that promotes the SN2 pathway are key to high yields.

Purity Assessment:

A multi-technique approach is typically employed to assess the purity and confirm the structure of the synthesized compounds.

| Analytical Technique | Purpose | Typical Observations for this compound |

| Thin Layer Chromatography (TLC) | Monitor reaction progress and assess crude purity. | A single spot for the purified product with an Rf value distinct from starting materials. |

| Column Chromatography | Purification of the crude product. | Separation of the desired product from unreacted starting materials and by-products. |

| High-Performance Liquid Chromatography (HPLC) | Quantify purity of the final product. | A single major peak, often with purity reported as >99%. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H NMR shows characteristic peaks for the aromatic protons of the biphenyl core, the triplet for the -OCH₂- group of the hexyloxy chain, and the aliphatic protons. ¹³C NMR confirms the number of unique carbon atoms, including the nitrile carbon. |

| Mass Spectrometry (MS) | Confirm molecular weight. | A molecular ion peak corresponding to the calculated mass of the compound (C₁₉H₂₁NO, M.W. = 279.38). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identify key functional groups. | Characteristic absorption bands for the C≡N stretch (around 2230 cm⁻¹) and C-O-C stretch of the ether linkage. |

Rigorous purification, typically involving column chromatography followed by recrystallization, is essential to obtain materials of sufficient purity for physical characterization and device applications.

Mesophase Behavior and Thermotropic Phase Transition Phenomena of 4 Hexyloxy 4 Biphenylcarbonitrile

Characterization of Thermotropic Liquid Crystalline Phases

The phase behavior of 4'-(Hexyloxy)-4-biphenylcarbonitrile is characterized by its transitions between a crystalline solid, a nematic liquid crystal phase, and an isotropic liquid phase upon heating and cooling. cskscientificpress.com These transitions are driven by changes in the balance between intermolecular forces, which favor ordered packing, and thermal energy, which promotes molecular motion and disorder.

Nematic Mesophase Formation and Characteristics

Upon heating from its solid crystalline state, this compound undergoes a transition to a nematic (N) mesophase. cskscientificpress.com In this phase, the elongated molecules lose the positional order characteristic of a solid crystal but maintain a significant degree of long-range orientational order, tending to align along a common axis known as the director. nih.gov This phase possesses the fluidity of a liquid but exhibits anisotropic properties, such as birefringence, due to this molecular alignment.

Differential Scanning Calorimetry (DSC) studies show that on heating, the transition from the crystalline (K) to the nematic (N) phase occurs at approximately 59.55 °C. cskscientificpress.com The nematic phase for 6OCB is stable over a significant temperature range, which is a characteristic feature for many compounds in the nOCB family. cskscientificpress.com The presence of an oxygen atom linking the hexyloxy tail to the biphenyl (B1667301) core distinguishes it from the related n-alkyl-cyanobiphenyl (nCB) family of liquid crystals. cskscientificpress.com

Smectic Mesophase Formation (e.g., Smectic A, Smectic C)

While the family of 4'-n-alkoxy-4-cyanobiphenyls (nOCB) is known to exhibit smectic phases, particularly in homologues with longer alkyl chains, this compound (6OCB) does not form a smectic mesophase. rsc.org Studies of the nOCB series show that longer-chain compounds, such as 4'-octyloxy-4-biphenylcarbonitrile (8OCB), clearly exhibit a smectic A phase, where molecules are organized into layers. ossila.comias.ac.in However, for 6OCB, the phase sequence proceeds directly from the nematic phase to the isotropic liquid upon heating, without an intermediate smectic phase. cskscientificpress.comrsc.org This indicates that the hexyloxy chain is not sufficiently long to promote the necessary intermolecular interactions for stable layer formation in this particular molecule.

Isotropic Liquid State and Transition Thermodynamics

With continued heating, the thermal energy eventually overcomes the forces maintaining the long-range orientational order of the nematic phase. This leads to a transition into the isotropic (I) liquid state, where the molecules are arranged randomly, and the material becomes optically isotropic. nih.gov This nematic-to-isotropic (N-I) phase transition is a weakly first-order transition, characterized by a small latent heat. nih.govaps.org

DSC analysis identifies this transition occurring at a peak temperature of 76.92 °C during heating. cskscientificpress.com The transition is endothermic, requiring an input of energy to disrupt the ordered nematic structure. The enthalpy of this transition (ΔHNI) for 6OCB has been measured to be 29.33 J/g. cskscientificpress.com Upon cooling, the transition from the isotropic to the nematic state is observed at a slightly lower temperature of 73.94 °C, indicating a degree of supercooling. cskscientificpress.com

Advanced Studies of Phase Transition Dynamics and Order

The dynamics of the phase transitions in this compound provide insight into the thermodynamics and molecular rearrangements that govern its mesomorphic behavior. Calorimetric studies are central to characterizing these transitions.

Nematic-Isotropic Phase Transition (TNI) Analysis

The nematic-isotropic transition (TNI) is a key feature of thermotropic liquid crystals. For 6OCB, this transition is observed on heating at 76.92 °C with an associated enthalpy change of 29.33 J/g. cskscientificpress.com This enthalpy value represents the energy required to overcome the orientational potential that aligns the molecules in the nematic phase. cskscientificpress.com The transition is considered weakly first-order, as evidenced by the relatively small enthalpy change and the presence of significant pretransitional fluctuation effects near the transition temperature. nih.govaps.org These fluctuations are a hallmark of transitions that are close to being second-order. aps.orgresearchgate.net The entropy change (ΔS) associated with this transition can be calculated from the enthalpy (ΔH) and the transition temperature (T in Kelvin) using the relation ΔS = ΔH/T.

Crystal-Nematic Phase Transition (TCN) Investigations

The transition from the crystalline solid to the nematic phase (TCN), also known as melting, occurs at 59.55 °C upon heating for 6OCB. cskscientificpress.com This transition involves the breakdown of the rigid, three-dimensional crystal lattice into a fluid state that retains only orientational order. cskscientificpress.com This process requires significantly more energy than the N-I transition because strong intermolecular forces and positional order of the crystal lattice must be overcome. cskscientificpress.com Upon cooling, the reverse transition from the nematic phase to the crystalline state is more complex. For 6OCB, this crystallization occurs via a multipeak exothermic event observed between 26.00 °C and 18.67 °C, with a total enthalpy of -91.89 J/g. cskscientificpress.com This complex crystallization behavior suggests the possibility of polymorphism or different kinetics of crystal formation during the cooling process. cskscientificpress.com

Data Tables

Table 1: Phase Transition Temperatures of this compound (6OCB)

| Transition | Heating Temperature (°C) | Cooling Temperature (°C) |

| Crystal to Nematic (TCN) | 59.55 cskscientificpress.com | 26.00 - 18.67 (Multipeak) cskscientificpress.com |

| Nematic to Isotropic (TNI) | 76.92 cskscientificpress.com | 73.94 cskscientificpress.com |

Table 2: Thermodynamic Data for Phase Transitions of this compound (6OCB)

| Transition | Process | Enthalpy (ΔH) (J/g) |

| Nematic to Isotropic | Heating | 29.33 cskscientificpress.com |

| Nematic to Crystal | Cooling | -91.89 cskscientificpress.com |

Smectic-Nematic and Smectic-Isotropic Phase Transition Behavior

The liquid crystal this compound, commonly known as 6OCB, is a thermotropic liquid crystal that primarily exhibits a nematic mesophase. cskscientificpress.com Investigations into its phase behavior through methods such as Differential Scanning Calorimetry (DSC) have determined its transition temperatures upon heating. cskscientificpress.com The compound transitions from a crystalline solid phase directly to a nematic phase and subsequently to an isotropic liquid phase.

Contrary to some longer-chain homologues in the 4-n-alkoxy-4'-cyanobiphenyl (nOCB) series, this compound does not exhibit a smectic phase under typical conditions. cskscientificpress.com Therefore, it does not have smectic-nematic or smectic-isotropic phase transitions. Its phase sequence is limited to the crystalline-nematic and nematic-isotropic transitions.

The key phase transition temperatures for 6OCB are detailed below.

| Transition | Temperature (°C) |

|---|---|

| Crystalline to Nematic (Cr-N) | 56 |

| Nematic to Isotropic (N-I) | 76 |

Source:

For comparison, the closely related homologue 4'-Octyloxy-4-biphenylcarbonitrile (8OCB), which has a longer alkyl chain, does exhibit a smectic A phase. ossila.com The transition temperatures for 8OCB are: Crystalline to Smectic A (Cr-SmA) at 52.86 °C, Smectic A to Nematic (SmA-N) at 66.65 °C, and Nematic to Isotropic (N-I) at 79.10 °C. ossila.com This highlights the critical role of the alkyl chain length in determining the types of mesophases formed.

Influence of Molecular Structure on Mesophase Transition Temperatures

The mesophase behavior of liquid crystals in the 4-n-alkoxy-4'-cyanobiphenyl (nOCB) series is strongly influenced by their molecular structure, particularly the length of the flexible alkyloxy chain. arxiv.org The this compound molecule consists of a rigid biphenyl core, a polar cyano (-CN) group at one end, and a flexible hexyloxy (-OC₆H₁₃) chain at the other. This structure facilitates the formation of the orientationally ordered nematic phase.

The absence of a smectic phase in 6OCB, compared to its appearance in the longer-chain homologue 8OCB, demonstrates the structure-property relationship within this series. ossila.com The formation of a smectic phase requires not only the parallel alignment of the molecular long axes (orientational order) but also a degree of positional order, where molecules organize into layers. arxiv.org

Key structural influences include:

Alkyl Chain Length: Increasing the length of the alkyloxy chain from six carbons (hexyloxy) to eight carbons (octyloxy) enhances the intermolecular attractive forces and promotes the tendency for molecules to pack into layers. arxiv.org The longer, more flexible chains in 8OCB lead to stronger van der Waals interactions, which stabilize the layered smectic A structure.

Core Structure: The rigid biphenyl core provides the necessary anisotropy in molecular shape, which is fundamental for liquid crystalline behavior.

Polar Group: The terminal cyano group results in a strong dipole moment, influencing dielectric anisotropy and intermolecular interactions, which play a role in the stability of the mesophases.

The transition from a purely nematic mesophase in 6OCB to a compound exhibiting both smectic and nematic phases in 8OCB illustrates that a critical chain length is required to induce the additional positional ordering characteristic of the smectic phase.

Effects of External Stimuli on Mesophase Stability and Transitions

The thermal behavior of this compound has been characterized using Differential Scanning Calorimetry (DSC), which measures the heat flow associated with phase transitions as a function of temperature. cskscientificpress.com Such studies reveal the temperatures and enthalpy changes of these transitions, providing insight into the thermodynamics of mesophase formation.

During a controlled heating cycle, 6OCB exhibits two primary endothermic transitions, where the substance absorbs energy to overcome the molecular order of the preceding phase. cskscientificpress.com The first peak corresponds to the melting from the crystalline state to the nematic liquid crystal phase, and the second, smaller peak corresponds to the transition from the nematic phase to the isotropic liquid (clearing point). cskscientificpress.com

Upon cooling from the isotropic liquid state, the reverse exothermic transitions occur, where the system releases energy as it becomes more ordered. cskscientificpress.com A DSC study of 6OCB heated from -40 °C to 100 °C and subsequently cooled showed a wide nematic range during the cooling process. cskscientificpress.com The enthalpy change (ΔH) associated with the nematic-to-isotropic transition during heating was found to be similar to the enthalpy released during the isotropic-to-nematic transition upon cooling. cskscientificpress.com

| Process | Transition | Observation |

|---|---|---|

| Heating | Crystalline → Nematic | Endothermic peak (melting) |

| Heating | Nematic → Isotropic | Endothermic peak (clearing) |

| Cooling | Isotropic → Nematic | Exothermic peak |

| Cooling | Nematic → Crystalline | Exothermic peak (crystallization) |

Source: cskscientificpress.com

The wide nematic range observed during cooling suggests good thermal stability of the mesophase, which is a desirable property for applications such as liquid crystal displays (LCDs). cskscientificpress.com

The response of liquid crystals to external electric fields is a cornerstone of their application in electro-optic devices. ias.ac.in Members of the nOCB family, including this compound, are responsive to electric fields due to their dielectric anisotropy, which arises from the permanent dipole moment of the terminal cyano group. ias.ac.inresearchgate.net

When an external electric field is applied to a nematic liquid crystal like 6OCB, the molecules tend to align themselves relative to the field direction. The nature of this reorientation depends on the sign of the dielectric anisotropy (Δε = ε∥ - ε⊥), where ε∥ and ε⊥ are the dielectric constants parallel and perpendicular to the molecular long axis, respectively. For cyanobiphenyls, this anisotropy is typically positive, meaning the molecules align their long axes parallel to the applied electric field. ias.ac.in

Studies on the homologous nOCB series show that an applied electric field can significantly influence electro-optical parameters. ias.ac.in For the closely related 8OCB, an increasing electric field was found to decrease its shear viscosity in the smectic A phase but increase it in the nematic phase, demonstrating the field's ability to alter the material's bulk properties by inducing molecular order. nih.gov This field-induced reorientation is the fundamental principle behind the Fréedericksz transition, which is utilized in LCD technology to switch pixels between light and dark states. While specific experimental data on the electric-field-induced changes in 6OCB are not detailed in the provided sources, its behavior is expected to be analogous to other members of the nOCB family with positive dielectric anisotropy. ias.ac.inresearchgate.net

Advanced Spectroscopic and Microscopic Characterization Techniques for 4 Hexyloxy 4 Biphenylcarbonitrile

Optical Microscopy for Textural and Phase Identification

Optical microscopy is a fundamental tool for the characterization of liquid crystalline materials like 4'-(Hexyloxy)-4-biphenylcarbonitrile, providing direct visual evidence of mesophase transitions and textures. These textures are characteristic optical patterns that arise from the specific alignment of molecules within the liquid crystal phase when viewed under polarized light. The identification of these textures allows for the unambiguous determination of the type of liquid crystal phase, such as nematic or smectic, and the temperatures at which transitions between these phases occur.

Polarized Optical Microscopy (POM) is the primary technique used to identify the mesophases of this compound. By placing a sample between two crossed polarizers, the birefringent nature of the liquid crystal phases produces characteristic textures.

Upon cooling from the isotropic liquid phase, this compound first transitions into the nematic phase. This phase is readily identified by the appearance of a schlieren texture. researchgate.netrsc.org This texture is characterized by the presence of dark brushes or lines, known as disclinations, which correspond to regions where the orientation of the liquid crystal director changes abruptly. rsc.orgias.ac.in The points where these brushes meet are called defects. In the nematic phase, both two-brush and four-brush disclinations can be observed. rsc.org

As the temperature is further lowered, a transition to a smectic A phase may occur. This transition is marked by the appearance of a focal conic fan texture. researchgate.netmdpi.comresearchgate.net This texture consists of domains that have a fan-like appearance and is characteristic of layered smectic phases where the molecules are arranged in layers with their long axes perpendicular to the layer planes. researchgate.netmdpi.com The observation of these distinct and well-defined textures at specific temperatures allows for the precise determination of the nematic-isotropic and smectic-nematic phase transition temperatures.

| Liquid Crystal Phase | Characteristic Optical Texture | Description |

|---|---|---|

| Nematic (N) | Schlieren Texture | Characterized by dark brushes (disclinations) corresponding to singularities in the director field. researchgate.netias.ac.in |

| Smectic A (SmA) | Focal Conic Fan Texture | Consists of fan-shaped domains and homeotropic regions, indicative of a layered molecular arrangement. researchgate.netmdpi.com |

Transmission Optical Microscopy (TOM), often used in conjunction with polarizing elements (as in POM), allows for the study of the broader morphology of this compound samples. This technique is crucial for observing the size, shape, and distribution of liquid crystalline domains as they nucleate and grow from the isotropic melt upon cooling. researchgate.net For instance, as the material cools, TOM can visualize the formation of nematic droplets within the isotropic phase, which then coalesce to form larger domains exhibiting the characteristic schlieren texture. nih.gov

Furthermore, TOM is used to study the morphology of the focal conic domains in the smectic A phase. It can reveal how these domains pack together and the nature of the boundaries between them. researchgate.netnih.gov By observing the sample over a range of temperatures, one can study the dynamics of phase transitions, such as the transformation of the mobile schlieren texture of the nematic phase into the more viscous and structured focal conic fan texture of the smectic A phase.

Molecular Vibrational and Electronic Spectroscopy for Structural Analysis

Spectroscopic techniques are indispensable for probing the molecular structure, electronic transitions, and intermolecular interactions of this compound.

Ultraviolet-Visible (UV-Vis) spectrometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by the absorption of the biphenylcarbonitrile core. This core structure gives rise to strong absorption bands corresponding to π → π* electronic transitions. The position of the maximum absorption wavelength (λmax) is sensitive to the molecular environment and conjugation. For cyanobiphenyl compounds, these transitions are typically observed in the UV region. The hexyloxy group, acting as an auxochrome, can cause a slight red-shift (bathochromic shift) of these absorption bands compared to the unsubstituted biphenylcarbonitrile.

| Transition Type | Typical Wavelength Region | Description |

|---|---|---|

| π → π* | ~280-320 nm | Strong absorption band associated with the conjugated π-system of the biphenyl (B1667301) rings. |

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and studying intermolecular interactions by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its molecular structure.

Key vibrational modes include:

C≡N Stretch: A sharp, strong absorption band typically appears around 2225 cm⁻¹. This band is characteristic of the nitrile functional group and its position can be sensitive to the local electronic environment and intermolecular interactions.

C-O-C Stretch: The asymmetric and symmetric stretching vibrations of the ether linkage (hexyloxy group) are observed in the region of 1250-1050 cm⁻¹.

Aromatic C-H and C=C Stretches: Vibrations associated with the biphenyl rings are found in the regions of 3100-3000 cm⁻¹ (C-H stretch) and 1600-1450 cm⁻¹ (C=C ring stretching).

Aliphatic C-H Stretches: The hexyloxy chain gives rise to strong absorption bands in the 2950-2850 cm⁻¹ region.

FT-IR is also employed to study subtle changes in intermolecular interactions, such as weak hydrogen bonds that might form between the nitrogen atom of the cyano group and hydrogen atoms of neighboring molecules, which can influence the packing and stability of the liquid crystal phases.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (-C≡N) | Stretching | ~2225 |

| Aromatic Rings | C=C Stretching | ~1600, ~1490 |

| Ether (Ar-O-CH₂) | Asymmetric C-O-C Stretching | ~1250 |

| Alkyl Chain (-CH₂, -CH₃) | C-H Stretching | 2950-2850 |

Fluorescence spectroscopy provides insights into the excited state properties of a molecule. When this compound absorbs a photon (typically in the UV range), it is promoted to an excited electronic state. It can then relax back to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light.

The fluorescence spectrum shows the intensity of emitted light as a function of wavelength. For cyanobiphenyl derivatives, fluorescence typically originates from the biphenyl moiety. The emission wavelength, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime are important parameters that characterize the excited state. These properties can be influenced by the molecular conformation, the polarity of the environment, and the formation of aggregates or excimers (excited-state dimers), which often emit at longer wavelengths compared to the single molecule (monomer) emission.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR are used to confirm the arrangement of protons and carbon atoms, respectively.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The signals in the spectrum are characterized by their chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and integration (the relative number of protons). For this compound, the aromatic protons on the biphenyl core typically appear as multiplets in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the aromatic rings and the nitrile group. The protons of the hexyloxy chain appear in the upfield region. The methylene (B1212753) protons adjacent to the oxygen atom (-OCH₂-) are observed at a lower field compared to the other methylene groups in the alkyl chain, and the terminal methyl group (-CH₃) appears at the highest field.

¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The carbon atom of the nitrile group (-C≡N) typically appears in the range of 110-125 ppm. The aromatic carbons show signals between 115 and 160 ppm, with the carbon attached to the oxygen atom being the most downfield in the hexyloxy-substituted ring. The carbons of the hexyloxy chain resonate at higher fields, generally between 14 and 70 ppm.

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for this compound and related compounds.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.0 - 8.0 (m) | 115 - 160 |

| -OCH₂- | ~4.0 (t) | ~68 |

| -CH₂- (alkyl chain) | 1.3 - 1.8 (m) | 22 - 32 |

| -CH₃ | ~0.9 (t) | ~14 |

| -C≡N | - | 110 - 125 |

Note: 'm' denotes a multiplet and 't' denotes a triplet. The exact chemical shifts can vary depending on the solvent and the specific instrument used.

Thermal Analysis by Differential Scanning Calorimetry (DSC) for Enthalpy and Transition Temperature Measurements

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is particularly valuable for studying the phase transitions of liquid crystals. By heating and cooling a sample of this compound, DSC can precisely determine the temperatures and enthalpy changes (ΔH) associated with its transitions between the crystalline (Cr), nematic (N), and isotropic (I) phases.

Upon heating, an endothermic peak is observed for the transition from the crystalline solid to the nematic liquid crystal phase (Cr → N). A second, typically smaller, endothermic peak corresponds to the transition from the nematic phase to the isotropic liquid phase (N → I), also known as the clearing point. The enthalpy of these transitions provides information about the degree of molecular ordering in each phase. The Cr → N transition involves a larger enthalpy change as it requires overcoming the lattice energy of the crystal, while the N → I transition has a smaller enthalpy change, reflecting the loss of the orientational order of the nematic phase.

Table 2: Phase Transition Temperatures and Enthalpies for this compound.

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

|---|---|---|

| Crystalline to Nematic | 56-58 | Data not consistently available in searched results |

| Nematic to Isotropic | 76 | Data not consistently available in searched results |

Note: Transition temperatures can be influenced by the purity of the sample and the heating/cooling rate used in the DSC measurement. sigmaaldrich.com

X-ray Diffraction (XRD) for Mesophase Structural Determination

X-ray Diffraction (XRD) is an essential technique for determining the structural arrangement of molecules in different phases of matter, including the mesophases of liquid crystals. For this compound, XRD is used to confirm the presence and characteristics of the nematic phase.

In the nematic phase, the molecules exhibit long-range orientational order but no long-range positional order. The XRD pattern of a nematic sample typically shows a diffuse outer ring, which corresponds to the average intermolecular distance (d), and, in an aligned sample, two diffuse spots in the small-angle region, which relate to the molecular length (l). The lack of sharp Bragg peaks in the XRD pattern is a key indicator of the liquid-like positional disorder characteristic of the nematic phase. The position of the diffuse ring can provide an estimate of the average distance between neighboring molecules.

More complex liquid crystalline phases, such as smectic or cubic phases, would exhibit sharper and more numerous diffraction peaks, allowing for a more detailed determination of the structural organization, such as layer spacing in smectic phases or the lattice parameters of a cubic phase. While this compound primarily exhibits a nematic phase, XRD is the definitive technique to confirm this and to rule out the presence of other, more ordered mesophases.

Electro Optical and Dielectric Characterization of 4 Hexyloxy 4 Biphenylcarbonitrile Systems

Dielectric Permittivity and Dielectric Anisotropy Studies

The dielectric properties of liquid crystals are of paramount importance as they govern the material's response to an applied electric field, which is the fundamental principle behind their use in display technologies and other electro-optical devices. For 4'-(Hexyloxy)-4-biphenylcarbonitrile (6OCB), a nematic liquid crystal, these properties are anisotropic, meaning they differ when measured parallel (ε∥) and perpendicular (ε⊥) to the director, which is the average direction of the long molecular axis. The difference between these two values, Δε = ε∥ - ε⊥, is known as the dielectric anisotropy.

Frequency Dependence of Dielectric Constants and Anisotropy

The dielectric constants of liquid crystals, including 6OCB, exhibit a dependence on the frequency of the applied electric field. This phenomenon, known as dielectric dispersion, occurs because of the time it takes for the molecular dipoles to reorient themselves in response to the changing field.

In the nematic phase, 6OCB typically shows positive dielectric anisotropy at low frequencies. This is attributed to the large permanent dipole moment associated with the terminal cyano (-CN) group along the long molecular axis. At low frequencies, the molecules have sufficient time to align their long axes (and thus their large dipole moment) with the field, leading to a high value for the parallel component of the dielectric permittivity (ε∥). The perpendicular component (ε⊥) is significantly smaller, resulting in a positive Δε.

As the frequency of the applied field increases, the bulky molecules find it increasingly difficult to reorient their long axes in time with the field. This leads to a relaxation process, typically observed in the MHz frequency range, where the contribution of the parallel dipole moment to the dielectric permittivity diminishes. Consequently, ε∥ decreases significantly with increasing frequency. The perpendicular component, ε⊥, is less affected by this specific relaxation mechanism and remains relatively constant until much higher frequencies. This frequency-dependent behavior can cause the dielectric anisotropy (Δε) to decrease, and in some liquid crystal systems, it can even change its sign from positive to negative at a specific "crossover frequency".

Research on 6OCB has quantified its dielectric anisotropy. The temperature dependence of this property is also crucial, as the degree of molecular order changes with temperature. The dielectric anisotropy generally increases as the temperature decreases within the nematic range, peaking just before the transition to the solid crystalline phase.

| Temperature (°C) | Dielectric Anisotropy (Δε) |

|---|---|

| 62 | 8.8 |

| 64 | 8.6 |

| 66 | 8.4 |

| 68 | 8.2 |

| 70 | 8.0 |

| 72 | 7.7 |

| 74 | 7.3 |

Capacitance and Conductance as a Function of Applied Voltage and Frequency

The capacitance and conductance of a liquid crystal cell are direct measures of its dielectric and conductive properties and are strongly influenced by the applied voltage and frequency.

Capacitance-Voltage (C-V) Characteristics: For a planar-aligned cell containing a liquid crystal with positive dielectric anisotropy like 6OCB, the capacitance remains relatively low and constant at voltages below the threshold for molecular reorientation (Fréedericksz transition). In this state, the long molecular axes are parallel to the electrodes, and the measured permittivity corresponds to ε⊥. When the applied voltage exceeds the threshold voltage (Vth), the molecules begin to tilt towards the direction of the electric field. This reorientation increases the effective permittivity of the material between the electrodes, causing a sharp rise in the measured capacitance. As the voltage is further increased, the molecules become almost fully aligned with the field (perpendicular to the electrodes), and the capacitance saturates at a high value corresponding to ε∥. Studies on closely related compounds show that capacitance is generally large at low voltages and decreases at higher voltages. researchgate.net

Conductance-Voltage (G-V) Characteristics: The electrical conductance in liquid crystals arises from the motion of impurity ions. The conductance of a 6OCB cell also varies with applied voltage and frequency. Generally, the conductance is low at low voltages and increases as the applied voltage rises. researchgate.net This is because the higher electric field enhances the mobility of the charge-carrying ions.

Electro-Optical Response Characterization

The electro-optical response of a liquid crystal is the change in its optical properties, such as birefringence and light transmission, under the influence of an electric field. This response is the basis for liquid crystal displays (LCDs).

Threshold Voltage (Vth) Measurements

The threshold voltage (Vth) is a critical parameter in liquid crystal devices. It represents the minimum voltage required to initiate the reorientation of the liquid crystal molecules in the bulk of the cell, overcoming the elastic forces that hold them in their initial alignment. This molecular reorientation, known as the Fréedericksz transition, leads to a change in the effective refractive index of the liquid crystal layer. For a nematic liquid crystal like 6OCB in a typical twisted nematic or planar aligned cell, this voltage is approximately 1.0 V. researchgate.netphysicsopenlab.org Below this voltage, the liquid crystal molecules remain essentially in their initial, field-off state. Above Vth, the director starts to tilt, leading to a change in the optical properties of the cell. The precise value of the threshold voltage is dependent on the splay elastic constant (K11) and the dielectric anisotropy (Δε) of the material.

Optical Transmission and Light Blockage Studies

The ability to control light transmission is the most common application of 6OCB and other nematic liquid crystals. In a typical setup, a liquid crystal cell is placed between two crossed polarizers.

Field-Off State (Light Transmission): In a twisted nematic (TN) cell, the surface alignments of the two electrodes are set at 90 degrees to each other. This forces the liquid crystal director to twist helically by 90 degrees through the cell thickness. When polarized light enters the cell, its polarization plane is guided by this twisted structure, rotating by 90 degrees as it passes through. This allows the light to pass through the second polarizer (the analyzer), which is also oriented at 90 degrees to the first. The cell thus appears transparent in the "off" state (voltage below Vth).

Field-On State (Light Blockage): When a voltage greater than the threshold voltage (Vth) is applied across the cell, the positive dielectric anisotropy of the 6OCB molecules causes them to align with the electric field, i.e., perpendicular to the electrodes. physicsopenlab.org This unwinds the helical twist of the director. In this state, the polarization of the light passing through the cell is no longer rotated. As the light reaches the second, crossed polarizer, it is blocked. Consequently, the cell appears opaque. The transition from fully transparent to opaque is typically complete at voltages around 2.5 V. physicsopenlab.org This voltage-controlled switching between transparent and opaque states is the fundamental principle of light blockage in TN-LCDs.

Electrical Conductivity (AC Conductivity) and Activation Energy Investigations

The electrical conductivity in liquid crystals is primarily due to the presence of mobile ionic impurities. While DC conductivity measures the long-range transport of these ions, AC conductivity provides insights into their localized motion and is highly dependent on frequency and temperature.

The AC conductivity (σac) of 6OCB is observed to increase with both increasing frequency and temperature. The increase with frequency is a common characteristic of dielectric materials and can be attributed to the oscillatory motion of charge carriers. The relationship with temperature provides crucial information about the energy barriers that the ions must overcome to move through the liquid crystalline medium.

The temperature dependence of AC conductivity typically follows the Arrhenius law:

σ_ac = σ_0 * exp(-E_a / (k_B * T))

where:

σ_0 is a pre-exponential factor

E_a is the activation energy for the conduction process

k_B is the Boltzmann constant

T is the absolute temperature

The activation energy (Ea) represents the energy barrier that charge carriers must surmount for conduction to occur. researchgate.net It can be determined experimentally by measuring the AC conductivity at different temperatures and plotting ln(σac) versus 1/T. The slope of this plot is proportional to -Ea/kB. Studies on various organic and liquid crystalline materials have utilized this relationship to determine the activation energy, which provides insight into the charge transport mechanisms within the material. For liquid crystals, the activation energy is related to the viscosity of the medium and the size of the mobile ions.

Birefringence Index and its Dependence on Frequency

Studies have been conducted on the optical properties of this compound, confirming its birefringent nature in the nematic phase. Research has detailed the measurement of its optical birefringence (Δn) as a function of temperature, showing a characteristic increase in birefringence as the temperature is lowered below the nematic-isotropic transition point. However, specific data tables illustrating the variation of the birefringence index with a changing applied frequency are not available in the reviewed literature. For a related compound, 4'-hexyl-4-biphenylcarbonitrile, it has been noted that the difference in the birefringence index can become negative at high frequencies (around 780 kHz), but equivalent tabulated data for this compound has not been found.

Elastic Constants Determination (e.g., Splay Elastic Constant K11)

The splay elastic constant (K11) is a critical parameter in characterizing the mechanical and electro-optical properties of nematic liquid crystals. Research has presented the temperature dependence of K11 for this compound, demonstrating how this constant varies as the material approaches its phase transitions. For instance, studies have shown K11 in the context of composites, where the introduction of nanoparticles can alter its value.

However, detailed experimental data, particularly in a tabular format, that describes the dependence of the splay elastic constant K11 on the frequency of an applied electric field for pure this compound is not available in the surveyed scientific papers. While it is generally understood that elastic constants in nematic liquid crystals can exhibit frequency dependence, specific quantitative data for this particular compound is lacking. For the similar compound 4'-hexyl-4-biphenylcarbonitrile, it has been reported that the splay elastic constant K11 values decrease with increasing frequency, but no analogous data table for this compound could be located.

Due to the absence of this specific quantitative data in the public domain, the generation of the requested detailed article with mandatory data tables focusing solely on the frequency dependence of these properties for this compound is not possible at this time.

Molecular Modeling and Computational Studies on 4 Hexyloxy 4 Biphenylcarbonitrile

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to determine characteristics such as dipole moments and the distribution of electron charges, which are crucial for understanding intermolecular interactions.

Determination of Ground and Excited State Dipole Moments

The dipole moment of a molecule is a critical parameter influencing its dielectric properties and interaction with electric fields, which is particularly important for liquid crystal applications. For 4'-(Hexyloxy)-4-biphenylcarbonitrile, both ground-state (µg) and excited-state (µe) dipole moments have been investigated.

Studies have determined these values experimentally in solvents like chloroform (B151607) and dichloromethane (B109758) and computationally using methods such as the Gaussian09 program with Density Functional Theory (DFT/B3LYP 6-31G(dp)). It was found that the excited-state dipole moments are significantly larger than the ground-state dipole moments, indicating that the molecule becomes more polar upon excitation due to a substantial separation of charge. um.es This increased polarity in the excited state is a key factor in its spectroscopic and electronic behavior. um.es

The ground-state dipole moment has also been calculated theoretically for the molecule in the gas phase. um.es The comparison between experimental and theoretical values highlights the significant effect of solvent polarity on the molecule's electronic distribution. um.es

| State | Method | Solvent | Dipole Moment (Debye, D) |

|---|---|---|---|

| Ground State (µg) | Experimental (Guggenheim–Smith) | Chloroform | 3.413 |

| Ground State (µg) | Experimental (Guggenheim–Smith) | Dichloromethane | 5.48 |

| Ground State (µg) | Theoretical (DFT/B3LYP 6-31G(dp)) | Gas Phase | 7.10 |

| Excited State (µe) | Experimental (Lippert equation) | Chloroform | 9.14 |

| Excited State (µe) | Experimental (Lippert equation) | Dichloromethane | 12.31 |

Calculation of Net Atomic Charges (e.g., CNDO/2 Method)

Understanding the distribution of partial charges on each atom within the this compound molecule is essential for parameterizing force fields used in molecular dynamics simulations and for analyzing intermolecular interaction potentials. The Complete Neglect of Differential Overlap (CNDO/2) method is a semi-empirical quantum mechanical approach that has been employed to evaluate net atomic charges and dipole moments at each atomic center for cyanobiphenyl compounds.

This method allows for the calculation of the electrostatic potential and helps in determining the most energetically favorable configurations between molecular pairs by assessing intermolecular forces. These calculations are crucial for building accurate models of the liquid crystal system, which can then be used to predict macroscopic properties from the underlying molecular interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insights into the conformational dynamics, phase behavior, and transport properties of materials like this compound.

Conformational Analysis and Molecular Reorientation Dynamics

MD simulations of this compound (6CB) have been used to investigate its dynamic behavior in the isotropic phase. These studies reveal a weak coupling between rotational and translational motions, allowing these dynamics to be evaluated separately. The reorientational dynamics are complex and include several key motions.

Simulation of Isotropic-Nematic and Other Phase Transitions

The transition from the disordered isotropic liquid to the orientationally ordered nematic phase is the defining characteristic of calamitic liquid crystals like 6CB. MD simulations are a key tool for studying this phase transition at a molecular level. While specific simulations for 6CB are part of the broader study of the 4-cyano-4'-n-alkylbiphenyl (nCB) series, the principles are well-established.

Simulations for the nCB family, including the closely related 5CB, utilize both all-atom (AA) and coarse-grained (CG) models to observe the spontaneous formation of the nematic phase from an isotropic liquid. researchgate.net These simulations can predict the nematic-isotropic (N-I) transition temperature and analyze the changes in orientational order across the phase transition. By tracking parameters like the order parameter S, simulations can characterize the first-order nature of this transition and the associated energy gap between the two phases. researchgate.net

Analysis of Translational Diffusion Coefficients and Reorientational Correlation Times

Translational and rotational motions are fundamental to the fluid dynamics of liquid crystals. In MD simulations, the translational diffusion coefficient (D) is typically calculated from the mean square displacement (MSD) of molecules over time. Due to the anisotropic nature of the nematic phase, diffusion is characterized by two distinct coefficients: D∥ (parallel to the director) and D⊥ (perpendicular to the director).

Reorientational dynamics are quantified by calculating orientational time correlation functions. The decay of these functions provides characteristic reorientational correlation times (τ). These times are associated with specific molecular motions, such as the slow end-over-end tumbling and the faster precession of the molecule around the director. MD simulations for the nCB series have been used to determine these rotational diffusion coefficients and their dependence on temperature and molecular size. These computational results can be compared with experimental techniques like NMR and dielectric spectroscopy to validate the simulation models and provide a complete picture of molecular motion in the liquid crystal phases. nih.gov

Theoretical Approaches to Intermolecular Interactions and Anisotropy in Liquid Crystalline Systems

The liquid crystalline behavior of this compound, a member of the 4'-n-alkoxy-4-biphenylcarbonitrile (nOCB) homologous series, is fundamentally governed by the nature and strength of intermolecular interactions. These interactions are highly anisotropic, meaning they depend on the relative orientation of the molecules, which leads to the long-range orientational order characteristic of mesophases. Computational chemistry provides powerful tools to investigate these forces and predict the anisotropic properties of such materials.

Theoretical studies on calamitic (rod-like) liquid crystals, such as those in the cyanobiphenyl family, typically employ quantum mechanical and molecular mechanics methods to understand the stability of different molecular arrangements. A common approach involves calculating the intermolecular interaction energies for a pair of molecules in various configurations. These calculations help to identify the most stable arrangements and elucidate the contributions of different types of forces.

One established theoretical method for evaluating intermolecular interactions is the second-order perturbation theory combined with a multicentered-multipole expansion. scirp.orgresearchgate.net This method dissects the total interaction energy (E_total) into distinct components: electrostatic (E_el), polarization (E_pol), dispersion (E_disp), and repulsion (E_rep) energies.

E_total = E_el + E_pol + E_disp + E_rep

Electrostatic Energy: Arises from the interaction between the permanent charge distributions (multipoles) of the molecules. For polar molecules like this compound, with its strong cyano (CN) group dipole, electrostatic forces are significant.

Polarization Energy: Accounts for the induction of a dipole moment in one molecule by the charge distribution of another.

Repulsion Energy: A short-range quantum mechanical effect that prevents molecules from interpenetrating.

To illustrate this approach, detailed calculations have been performed on closely related cyanobiphenyl systems. For instance, studies on para-butyl-p'-cyano-biphenyl (4CB) provide a representative breakdown of interaction energies for different molecular arrangements, which are analogous to those expected for this compound. The primary interaction configurations considered are stacking, in-plane, and terminal. scirp.orgresearchgate.net

The analysis of these energy components reveals that dispersion forces are generally the dominant stabilizing factor for both stacking and in-plane interactions, while electrostatic interactions can be either attractive or repulsive depending on the specific geometry. scirp.org The balance of these anisotropic forces ultimately determines the tendency of the molecules to align parallel to each other, a prerequisite for forming the nematic phase.

| Interaction Type | Configuration | Electrostatic (kcal/mol) | Polarization (kcal/mol) | Dispersion (kcal/mol) | Repulsion (kcal/mol) | Total (kcal/mol) |

| Stacking | Minimum Energy | 0.81 | -0.16 | -6.45 | 1.98 | -3.82 |

| In-plane | Minimum Energy | -0.37 | -0.11 | -2.69 | 1.48 | -1.69 |

| Terminal | Minimum Energy | -1.13 | -0.07 | -1.21 | 0.77 | -1.64 |

This interactive data table presents the minimum interaction energies for different configurations of para-butyl-p'-cyano-biphenyl (4CB), a compound structurally related to this compound. The data is sourced from computational studies using perturbation theory. scirp.org

The anisotropy of molecular properties is another critical aspect studied through computational methods, with Density Functional Theory (DFT) being a widely used technique. ias.ac.inresearchgate.net DFT calculations allow for the determination of various electro-optical parameters that describe the anisotropic response of a molecule to an electric field. For the nOCB series, properties such as the dipole moment (μ), mean polarizability (α), and, most importantly, the anisotropy of polarizability (Δα) are calculated.

The anisotropy of polarizability is a key parameter as it is directly related to the birefringence (Δn), a characteristic optical property of liquid crystals. Computational studies on the nOCB series (for n=1-12) have shown how these properties evolve with the length of the alkoxy chain. ias.ac.in These studies reveal that parameters like the dipole moment and polarizability anisotropy are significantly influenced by the chain length, often exhibiting an odd-even effect where properties oscillate between homologues with odd and even numbers of carbon atoms in the chain. ias.ac.in This effect is tied to changes in molecular conformation and packing.

| Compound (nOCB) | Dipole Moment (μ) [Debye] | Mean Polarizability (α) [a.u.] | Anisotropy of Polarizability (Δα) [a.u.] |

| 1OCB (n=1) | 5.34 | 185.24 | 163.78 |

| 2OCB (n=2) | 5.30 | 200.08 | 173.19 |

| 3OCB (n=3) | 5.36 | 215.17 | 182.25 |

| 4OCB (n=4) | 5.33 | 230.13 | 190.96 |

| 5OCB (n=5) | 5.38 | 245.21 | 199.55 |

| 6OCB (n=6) | 5.35 | 260.19 | 207.97 |

| 7OCB (n=7) | 5.40 | 275.29 | 216.27 |

This interactive data table shows electro-optical parameters for members of the 4'-n-alkoxy-4-biphenylcarbonitrile (nOCB) series, including the target compound this compound (6OCB). The values were computed using Density Functional Theory (DFT) with the B3LYP functional. ias.ac.inresearchgate.net

These theoretical approaches, by quantifying the intermolecular forces and molecular anisotropy, provide fundamental insights into the structure-property relationships that govern the formation and stability of liquid crystal phases in materials like this compound.

Composite Materials and Multicomponent Systems Incorporating 4 Hexyloxy 4 Biphenylcarbonitrile

Liquid Crystal Mixtures with 4'-(Hexyloxy)-4-biphenylcarbonitrile

This compound, also known as 6OCB, is a nematic liquid crystal frequently used as a component in mixtures to tailor physical properties for specific applications. Its interaction with other liquid crystals, including those from its homologous series and chiral dopants, significantly influences the mesophase stability and electro-optical characteristics of the resulting system.

The mixing of this compound (6OCB) with its homologs, such as 4'-Octyloxy-4-biphenylcarbonitrile (8OCB), has been a subject of study to understand the behavior of binary liquid crystal systems. 8OCB is known to exhibit crystalline, smectic A, nematic, and isotropic phases. ossila.com When mixed, the properties of the composite material are altered. For instance, investigations into composites of 4'-hexyl-4-biphenylcarbonitrile (6CB) and 8OCB have shown that increasing the concentration of 8OCB leads to a decrease in the dielectric and birefringence index difference of the mixture. researchgate.net This demonstrates that the physical properties of homologous mixtures can be tuned by adjusting the relative concentrations of the components.

The phase transition temperatures are a critical parameter in these mixtures. For pure 8OCB, the transition temperatures are:

Crystalline to Smectic A (TCrA): 52.86 °C ossila.com

Smectic A to Nematic (TAN): 66.65 °C ossila.com

Nematic to Isotropic (TNI): 79.10 °C ossila.com

Mixing 8OCB with other liquid crystals, like 4-octyl-4′-cyanobiphenyl (8CB), results in a binary system that also displays these three distinct phase transitions. ossila.com

The introduction of chiral dopants into an achiral nematic liquid crystal host like this compound induces a helical superstructure, forming a cholesteric liquid crystal (CLC). westmont.edu The miscibility and interaction between the chiral dopant and the nematic host are crucial for the stability and properties of the CLC. westmont.edu Thermochemical studies on mixtures of chiral dopants and the nematic liquid crystal 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), a compound structurally similar to 6OCB, show that miscibility improves as the concentration of the chiral dopant decreases. westmont.edu

The stability of these mixtures is influenced by intermolecular bonding, with modeling results indicating a more favorable trend as the amount of the nematic liquid crystal monomer increases relative to the chiral dopant. westmont.edu The chirality of the dopant dictates the handedness of the resulting helical structure; for example, (R)-configured dopants induce a right-handed helix, while (S)-configured dopants result in a left-handed helix. westmont.edu The effectiveness of a chiral dopant is often quantified by its helical twisting power (HTP), which can be significantly influenced by the molecular structure of both the dopant and the nematic host.

Mixing this compound with other components directly impacts the mesophase stability (the temperature range over which the liquid crystal phase exists) and the electro-optical properties. The nematic to isotropic (N-I) transition temperature, also known as the clearing point, is a key indicator of mesophase stability. For pure 6OCB, this transition occurs at 76°C. tandfonline.com

The formulation of liquid crystal mixtures is often aimed at achieving specific electro-optical characteristics, such as high birefringence and high dielectric anisotropy, over a wide nematic range. nih.gov For example, a ternary nematic mixture (designated 5005) was formulated to have a high birefringence (Δn = 0.32 at 633 nm) and a high positive dielectric anisotropy (Δε = 6.3 at 100 Hz), with a clearing temperature around 120 °C. nih.gov Such mixtures can exhibit frequency-tunable electro-optical properties, allowing for control over phase retardation by altering the frequency of the driving voltage. nih.gov The dielectric permittivity and other electrical properties of 6OCB mixtures are frequency-dependent. researchgate.nettandfonline.com

| Property | Value | Conditions |

|---|---|---|

| Birefringence (Δn) | 0.32 | 633 nm, Room Temp. |

| Dielectric Anisotropy (Δε) | 6.3 | 100 Hz |

| Clearing Temperature | ~120 °C | N/A |

Nanoparticle Dispersions in this compound

The dispersion of nanoparticles into a this compound host matrix creates a nanocomposite material with modified physical and electro-optical properties. The type, size, and concentration of the nanoparticles play a critical role in determining the extent of these modifications.

The introduction of metal nanoparticles into 6OCB has been shown to alter its fundamental properties. In one study, iron (Fe) nanoparticles (0.25 wt.%) were dispersed in 6OCB. researchgate.nettandfonline.com This dispersion led to a decrease in the isotropic-nematic transition temperature (TI–N) and a reduction in the threshold voltage (Vth). researchgate.nettandfonline.com The relaxation frequency, associated with the flip-flop motion of the liquid crystal molecules, also decreased upon the addition of Fe nanoparticles. tandfonline.com Conversely, the band gap and AC conductivity were found to increase. tandfonline.com

Similarly, dispersing gold (Au) and silver (Ag) nanoparticles into 6OCB (in a 1:100 ratio) was observed to slightly reduce the clearing temperature, though no significant change in the nematic phase itself was reported. cyberleninka.ru The homogeneous dispersion of these nanoparticles within the liquid crystal host is crucial for achieving consistent property modifications. cyberleninka.ru Doping blue phase liquid crystals with small (2.4 nm diameter) achiral gold nanoparticles has been demonstrated to enhance the chiral twist and significantly increase the thermal stability of the blue phase, widening its temperature range from 5.5 °C to 22.8 °C. nih.gov

| Property | Pure 6OCB | 6OCB + Fe Nanoparticles |

|---|---|---|

| Relaxation Frequency (fr) at 68°C | 1.80 MHz | 1.65 MHz |

| Dielectric Permittivity | 6.13 | 7.01 |

| Activation Energy (Ea) | 8.56 kJ/mole | 2.32 kJ/mole |

| Band Gap (Eg) | 3.68 eV | 3.69 eV |

Metal oxide nanoparticles are also used to modify the properties of liquid crystals. Dispersing iron oxide nanoparticles (Fe₂O₃) into a liquid crystal matrix can modify the dielectric anisotropy and reduce the threshold voltage. For example, dispersing 2 wt% of iron oxide nanoparticles (5–10 nm) in a liquid crystal reduced the threshold voltage from 2.1 V to 1.5 V and resulted in a 20% faster response time due to reduced rotational viscosity.

In another study, doping a nematic liquid crystal mixture with Zinc Oxide (ZnO) nanoparticles led to a reduction in the nematic-to-isotropic phase transition temperature. researchgate.net This dispersion also resulted in a decrease in threshold and operating voltages while improving the contrast ratio. researchgate.net The addition of ZnO nanoparticles can significantly alter the dielectric behavior of the host liquid crystal. researchgate.net The unique physicochemical properties of metal oxide nanoparticles make them suitable candidates for a variety of biomedical and technological applications, though their potential toxicity is also a consideration in their use. nih.govresearchgate.net

Influence on Phase Transition Temperatures and Electro-Optical Performance

Longer alkoxy chains tend to promote smectic phases due to enhanced molecular layering, whereas the shorter hexyloxy chain in HOBC helps to stabilize the nematic phase, which is crucial for many electro-optical applications. In mixtures, this can shift the nematic-to-isotropic transition temperature, a key parameter for defining the operational range of a device.

Table 1: Influence of Composition on Electro-Optical Properties in Biphenylcarbonitrile Mixtures

This table is illustrative, based on findings from related cyanobiphenyl compounds.

| Property | Influence of Mixing | Impact on Performance |

| Dielectric Anisotropy | Can be tuned by adjusting component ratios. researchgate.net | Directly affects the threshold voltage required for switching. |

| Birefringence (Δn) | The overall Δn of the mixture is an average of the components' properties. researchgate.net | Determines the light modulation capability and contrast ratio. |

| Phase Transition Temp. | Nematic range can be broadened or shifted. | Defines the operational temperature range of the device. |

| Splay Elastic Constant (K11) | Varies with composition and frequency. researchgate.net | Influences the response time and switching characteristics. |

Role of Nanoparticles in Ionic Impurity Trapping and AC Conductivity Enhancement

Ionic impurities are inherent in molecular liquid crystals and can degrade the performance of electro-optical devices by causing issues like slow switching times and image sticking. bohrium.com A modern approach to mitigate this problem is the dispersion of nanoparticles within the liquid crystal host. bohrium.commdpi.com These nano-objects can act as traps for mobile ions, effectively purifying the liquid crystal medium and improving its electrical properties and electro-optical response. bohrium.com

When nanoparticles are introduced into a liquid crystal system containing HOBC, they can adsorb or trap mobile ions present from synthesis or environmental contamination. researchgate.net This "ion trapping" effect reduces the concentration of free ions, thereby lowering the electrical conductivity of the material. mdpi.com The effectiveness of this process depends on the type, concentration, and purity of the nanoparticles used. bohrium.comresearchgate.net Materials such as titania, graphene, and various metal oxides have been investigated for this purpose. mdpi.com

While the primary goal is often to reduce DC conductivity through ion trapping, nanoparticles can also influence AC conductivity. In some cases, at higher concentrations or with specific types of nanoparticles (e.g., gold), the formation of nanoparticle chains can lead to a significant increase in conductivity, sometimes by several orders of magnitude. mdpi.com This behavior is attributed to percolation processes and can be exploited in applications requiring enhanced conductivity. The purity of the nanoparticles is a critical factor; contaminated nanomaterials can release ions, leading to an undesirable increase in ion concentration and conductivity. researchgate.net

Polymer Dispersed Liquid Crystals (PDLCs) Formulations

Polymer Dispersed Liquid Crystals (PDLCs) are composite materials consisting of micron-sized droplets of a liquid crystal, such as this compound, embedded within a solid polymer matrix. These films can be electrically switched between a light-scattering opaque state and a transparent state. HOBC is a frequently used component in PDLC blends due to its favorable nematic range, thermal stability, and compatibility with various polymers.

Integration with Cellulose (B213188) Nanocrystals (CNC) for Photonic Composites

A novel application involves the integration of HOBC with cellulose nanocrystals (CNC) to create advanced photonic composites. nih.gov CNCs are bio-sourced rod-like nanoparticles that can self-assemble into a chiral nematic (cholesteric) structure, which exhibits structural color by selectively reflecting circularly polarized light. nih.govfigshare.com